molecular formula C22H18IN3 B11952810 3,5,6-Triphenyl-1,2,4-triazine methiodide CAS No. 100732-46-5

3,5,6-Triphenyl-1,2,4-triazine methiodide

Katalognummer: B11952810
CAS-Nummer: 100732-46-5
Molekulargewicht: 451.3 g/mol
InChI-Schlüssel: DCBNLJRTXUIIBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5,6-Triphenyl-1,2,4-triazine methiodide is a chemical compound with the molecular formula C22H18IN3 and a molecular weight of 451.313 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.

Vorbereitungsmethoden

The synthesis of 3,5,6-Triphenyl-1,2,4-triazine methiodide typically involves the reaction of 3,5,6-triphenyl-1,2,4-triazine with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Analyse Chemischer Reaktionen

3,5,6-Triphenyl-1,2,4-triazine methiodide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The triazine ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.

    Reagents and Conditions: Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Wissenschaftliche Forschungsanwendungen

3,5,6-Triphenyl-1,2,4-triazine methiodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 3,5,6-Triphenyl-1,2,4-triazine methiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a chemical reaction or a biological system .

Vergleich Mit ähnlichen Verbindungen

3,5,6-Triphenyl-1,2,4-triazine methiodide can be compared with other triazine derivatives such as:

These compounds share similar structural features but differ in their specific applications and properties, highlighting the unique aspects of this compound.

Eigenschaften

CAS-Nummer

100732-46-5

Molekularformel

C22H18IN3

Molekulargewicht

451.3 g/mol

IUPAC-Name

iodomethane;3,5,6-triphenyl-1,2,4-triazine

InChI

InChI=1S/C21H15N3.CH3I/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-24-21(22-19)18-14-8-3-9-15-18;1-2/h1-15H;1H3

InChI-Schlüssel

DCBNLJRTXUIIBI-UHFFFAOYSA-N

Kanonische SMILES

CI.C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.